molecular formula C10H18O2 B13950089 3-Heptanone, 4-methyl-6-oxiranyl- CAS No. 63324-22-1

3-Heptanone, 4-methyl-6-oxiranyl-

Cat. No.: B13950089
CAS No.: 63324-22-1
M. Wt: 170.25 g/mol
InChI Key: LQHJAQYQAYERCP-UHFFFAOYSA-N
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Description

3-Heptanone, 4-methyl-6-oxiranyl-: is an organic compound with the molecular formula C10H18O2. It is a ketone with an oxiranyl group (epoxide) and a methyl group attached to the heptanone backbone. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanone, 4-methyl-6-oxiranyl- can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-heptanone with an epoxidizing agent to introduce the oxiranyl group. The reaction conditions typically include the use of a strong base and an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of 3-Heptanone, 4-methyl-6-oxiranyl- may involve large-scale epoxidation processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Heptanone, 4-methyl-6-oxiranyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ketones and alcohols .

Scientific Research Applications

3-Heptanone, 4-methyl-6-oxiranyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Heptanone, 4-methyl-6-oxiranyl- involves its interaction with specific molecular targets and pathways. The oxiranyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. This interaction can affect various biological processes, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Heptanone, 4-methyl-6-oxiranyl- is unique due to the presence of both a ketone and an oxiranyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications .

Properties

CAS No.

63324-22-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-methyl-6-(oxiran-2-yl)heptan-3-one

InChI

InChI=1S/C10H18O2/c1-4-9(11)7(2)5-8(3)10-6-12-10/h7-8,10H,4-6H2,1-3H3

InChI Key

LQHJAQYQAYERCP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)CC(C)C1CO1

Origin of Product

United States

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